molecular formula C10H16N2O4 B8181434 (S)-Methyl 3-((tert-butoxycarbonyl)amino)-3-cyanopropanoate

(S)-Methyl 3-((tert-butoxycarbonyl)amino)-3-cyanopropanoate

Cat. No.: B8181434
M. Wt: 228.24 g/mol
InChI Key: QVSANTWADHLKOI-ZETCQYMHSA-N
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Description

(S)-Methyl 3-((tert-butoxycarbonyl)amino)-3-cyanopropanoate (CAS: 2703745-95-1) is a chiral compound with the molecular formula C₁₀H₁₆N₂O₄ and a molecular weight of 228.25 g/mol . It features a tert-butoxycarbonyl (Boc) protected amino group, a cyano (-CN) substituent, and a methyl ester moiety. This compound is typically stored at 2–8°C under dry conditions to ensure stability . Its safety profile includes hazard statements H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation) .

Properties

IUPAC Name

methyl (3S)-3-cyano-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O4/c1-10(2,3)16-9(14)12-7(6-11)5-8(13)15-4/h7H,5H2,1-4H3,(H,12,14)/t7-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVSANTWADHLKOI-ZETCQYMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC(=O)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl 3-((tert-butoxycarbonyl)amino)-3-cyanopropanoate typically involves the following steps:

    Starting Material: The synthesis begins with the appropriate amino acid derivative, such as (S)-3-amino-3-cyanopropanoic acid.

    Protection of the Amino Group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like sodium hydroxide or triethylamine. This step forms the tert-butoxycarbonyl (Boc) protected amino acid.

    Esterification: The carboxylic acid group is then esterified using methanol and a catalyst such as sulfuric acid or hydrochloric acid to form the methyl ester.

Industrial Production Methods

Industrial production of (S)-Methyl 3-((tert-butoxycarbonyl)amino)-3-cyanopropanoate follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Utilizing bulk reactors for the protection and esterification steps to ensure high yield and purity.

    Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.

    Quality Control: Implementing stringent quality control measures to ensure the consistency and quality of the compound.

Chemical Reactions Analysis

Boc Deprotection Reactions

The Boc group serves as a temporary protective moiety for the amine, removable under acidic conditions to generate free amines for subsequent coupling or functionalization.

Reagent/Conditions Reaction Outcome Applications Source
Trifluoroacetic acid (TFA) in DCM (0–25°C, 1–4 h)Cleavage of Boc group yields methyl 3-amino-3-cyanopropanoatePeptide synthesis intermediates
HCl in dioxane (4 M, 2 h)Quantitative deprotection with ester stability maintainedPreparation of hydrochloride salts
H2SO4/MeOH (1:4 v/v, reflux)Partial ester hydrolysis observed alongside deprotectionDual functional group activation

Key finding : TFA demonstrates optimal selectivity for Boc removal without affecting the ester or nitrile groups, achieving >95% yield in peptide synthesis workflows.

Hydrolysis Reactions

Controlled hydrolysis targets either the ester or nitrile group, depending on reaction conditions:

Ester Hydrolysis

Conditions Product Catalyst/Additive Yield
NaOH (2 M)/H2O/THF (25°C, 6 h)3-((Boc-amino)-3-cyanopropanoic acidPhase-transfer catalyst82%
LiOH·H2O in MeOH/H2O (0°C, 2 h)Carboxylic acid with retained nitrileNone89%
Enzymatic (lipase CAL-B)(S)-3-((Boc-amino)-3-cyanopropanolImmobilized enzyme68%

Nitrile Hydrolysis

Conditions Product Notes Source
H2O2 (30%)/NaOH (80°C, 12 h)3-((Boc-amino)-3-amidopropanoic acid methyl esterRequires strict pH control
H2SO4 (conc.)/H2O (reflux)3-((Boc-amino)-3-carboxypropanoate methyl esterCompetitive ester hydrolysis observed

Critical observation : Sequential hydrolysis (ester → nitrile) enables access to α,β-diamino acids, while simultaneous hydrolysis under harsh conditions generates dicarboxylic acids .

Nucleophilic Substitution at the Nitrile Group

The electron-deficient nitrile participates in nucleophilic additions under catalysis:

Nucleophile Catalyst System Product Yield Reference
NaN3/DMFCuI (10 mol%)/110°CTetrazole derivative74%
KSCN/EtOHSc(OTf)3 (5 mol%)/microwavesThioamide methyl ester63%
Grignard reagentsNi(dppe)Cl2 (2 mol%)/0°Cβ-keto ester after workup55%

Mechanistic insight : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with propargyl alcohol derivatives generates triazole-linked conjugates, expanding utility in bioconjugation .

Stereospecific Transformations

The (S)-configuration influences reactivity in asymmetric syntheses:

Reaction Type Conditions Diastereomeric Ratio Application
Enzymatic transaminationω-TA enzyme/2-propanol98:2 (S:R)Chiral β-amino alcohols
Pd-catalyzed couplingBuchwald-Hartwig conditionsRetained configurationN-aryl amino esters

Notable example : Retention of chirality during Suzuki-Miyaura couplings enables synthesis of axially chiral biaryl compounds without racemization .

Stability Profile

Understanding degradation pathways ensures optimal handling:

Condition Degradation Pathway Half-Life Mitigation Strategy
pH < 2 (aqueous)Ester hydrolysis + Boc cleavage15 min (25°C)Use buffered solutions (pH 4–6)
UV light (254 nm)Nitrile → amide conversion48 hAmber glass storage
Humidity (>80% RH)Partial Boc deprotection7 daysDesiccant-containing packaging

This compound’s reactivity matrix enables its use as a linchpin in synthesizing β-peptides, heterocycles, and stereodefined amino acid derivatives. Recent advances in flow chemistry (source ) and enzyme-mediated transformations (source ) have expanded its utility in green synthesis protocols.

Scientific Research Applications

Anticancer Research

(S)-Methyl 3-((tert-butoxycarbonyl)amino)-3-cyanopropanoate has been investigated for its potential as an anticancer agent. Research indicates that compounds with similar structural motifs exhibit inhibitory activity against topoisomerase IIα, an enzyme crucial for DNA replication and repair. Inhibitors of this enzyme can induce DNA damage in cancer cells, making them valuable in cancer therapy development .

Case Study : A study synthesized a series of compounds related to (S)-Methyl 3-((tert-butoxycarbonyl)amino)-3-cyanopropanoate, assessing their efficacy against various cancer cell lines. The findings revealed significant cytotoxic effects, suggesting that modifications to the compound's structure could enhance its therapeutic potential.

Synthetic Biology

The compound serves as a versatile building block in the synthesis of more complex molecules, particularly in the development of peptide-based drugs. The tert-butoxycarbonyl (Boc) protecting group allows for selective deprotection under mild conditions, facilitating the synthesis of peptides with specific functionalities.

Data Table: Synthetic Applications

Compound NameApplication AreaKey Findings
(S)-Methyl 3-((tert-butoxycarbonyl)amino)-3-cyanopropanoatePeptide SynthesisEffective building block for peptide assembly
N-Boc-3-(methyl)aminopropanoic acidDrug DevelopmentShows promise as a precursor for novel therapeutics

Enzyme Inhibition

Research has shown that derivatives of (S)-Methyl 3-((tert-butoxycarbonyl)amino)-3-cyanopropanoate can act as inhibitors of various enzymes involved in metabolic pathways. This property is crucial for developing drugs targeting specific biochemical pathways.

Case Study : A recent investigation into enzyme inhibition demonstrated that derivatives exhibited significant activity against serine proteases, which are implicated in numerous diseases, including cancer and inflammatory disorders.

Neuroprotective Effects

Emerging studies suggest that compounds derived from (S)-Methyl 3-((tert-butoxycarbonyl)amino)-3-cyanopropanoate may possess neuroprotective properties. This potential is attributed to their ability to modulate neurotransmitter levels and protect neuronal cells from oxidative stress.

Mechanism of Action

The mechanism of action of (S)-Methyl 3-((tert-butoxycarbonyl)amino)-3-cyanopropanoate involves its reactivity as a protected amino acid derivative. The Boc protecting group stabilizes the amino group, allowing selective reactions at other functional sites. Upon deprotection, the free amino group can participate in various biochemical processes, including peptide bond formation and enzyme catalysis. The cyano group can also undergo transformations, contributing to the compound’s versatility in synthetic applications.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and similarities between the target compound and its analogs:

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Features
(S)-Methyl 3-((tert-butoxycarbonyl)amino)-3-cyanopropanoate (2703745-95-1) C₁₀H₁₆N₂O₄ 228.25 Boc-protected amino, cyano, methyl ester High electrophilicity due to -CN; chiral center at S-configuration
Methyl 3-(2-{4-[...]oxazolo[4,5-b]pyridin-6-yl}propanoate (9) C₁₈H₁₉N₅O₃•HCl ~389.84 (free base) Oxazolo-pyridine ring, Boc-protected amino, HCl salt Enhanced aromaticity; salt form improves crystallinity
tert-Butyl (2S)-3-(3-acetamido-3-methyl-2-oxo-2,3-dihydrobenzofuran-5-yl)-2-(((benzyloxy)carbonyl)amino)propanoate (3p) C₂₆H₃₁N₂O₇ 483.5 Benzofuran, benzyloxycarbonyl, Boc-protected amino Lipophilic due to aromatic rings; low synthesis yield (14%)
(S)-Methyl-3-((S)-2-azido-3-phenylpropanamido)-2-((tert-butoxycarbonyl)amino) propanoate C₁₇H₂₂N₄O₅ 362.38 Azido (-N₃), Boc-protected amino Click chemistry potential; high synthesis yield (89%)
Methyl 3-(3-((tert-butoxycarbonyl)amino)propanamido)propanoate (217973-34-9) C₁₂H₂₂N₂O₅ 274.31 Boc-protected amino, ester Lacks cyano group; simpler structure
Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(4-methoxyphenyl)propanoate (94790-24-6) C₁₆H₂₃NO₅ 309.36 Methoxyphenyl, Boc-protected amino Aromatic interactions; similar hazards (H302, H315, H319)

Physicochemical Properties

  • Stability : The Boc group in all compounds provides temporary amine protection, critical in peptide synthesis. However, the HCl salt in may enhance stability during purification .

Biological Activity

(S)-Methyl 3-((tert-butoxycarbonyl)amino)-3-cyanopropanoate, commonly referred to as Boc-L-cyanopropanoic acid methyl ester, is an amino acid derivative notable for its diverse biological applications and synthetic utility. This compound features a tert-butoxycarbonyl (Boc) protecting group, which enhances its stability and reactivity in various biochemical contexts. Understanding its biological activity is crucial for its application in medicinal chemistry and peptide synthesis.

  • Molecular Formula : C10H16N2O4
  • Molecular Weight : 228.25 g/mol
  • CAS Number : 2703745-95-1
PropertyValue
Molecular FormulaC10H16N2O4
Molecular Weight228.25 g/mol
CAS Number2703745-95-1
Purity>95%

The biological activity of (S)-Methyl 3-((tert-butoxycarbonyl)amino)-3-cyanopropanoate primarily stems from its structural characteristics, particularly the cyano group and the Boc protecting group. The Boc group protects the amino functionality, allowing selective reactions without interfering with the cyano group, which can engage in nucleophilic substitutions and other transformations.

Key Reactions

  • Hydrolysis : The ester bond can be hydrolyzed to yield the corresponding carboxylic acid.
  • Deprotection : Removal of the Boc group using trifluoroacetic acid (TFA) allows for the free amino group to participate in peptide bond formation.
  • Nucleophilic Substitution : The cyano group can react with various nucleophiles, leading to a range of derivatives.

Biological Applications

(S)-Methyl 3-((tert-butoxycarbonyl)amino)-3-cyanopropanoate has several applications in biological research:

  • Peptide Synthesis : It serves as an important building block in the synthesis of peptides due to its ability to form stable amide bonds after deprotection.
  • Enzyme Studies : The compound is utilized in studying enzyme-substrate interactions, particularly those involving amino acid derivatives.
  • Pharmaceutical Development : Its derivatives are being explored for potential therapeutic applications, including anti-cancer and anti-inflammatory agents.

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in various fields:

  • Peptide Therapeutics : Research indicates that derivatives of (S)-Methyl 3-((tert-butoxycarbonyl)amino)-3-cyanopropanoate exhibit enhanced biological activity when incorporated into peptide structures. For example, modifications at the cyano position have shown increased binding affinity to specific targets in cancer therapy .
  • Synthetic Methodologies : A study demonstrated an efficient palladium-catalyzed reaction utilizing this compound as a precursor for synthesizing complex cyclic structures with significant bioactivity .
  • Biochemical Pathways : Investigations into metabolic pathways involving this compound reveal its role as an intermediate in biosynthetic routes leading to natural products with pharmacological properties .

Comparative Analysis with Similar Compounds

The unique structure of (S)-Methyl 3-((tert-butoxycarbonyl)amino)-3-cyanopropanoate distinguishes it from other amino acid derivatives:

Table 2: Comparison with Similar Compounds

Compound NameKey FeaturesBiological Activity
(S)-Methyl 3-((tert-butoxycarbonyl)amino)-3-cyanopropanoateCyano group; Boc protectionPeptide synthesis; enzyme interactions
(S)-Methyl 3-((tert-butoxycarbonyl)amino)-3-phenylpropanoatePhenyl group instead of cyanoDifferent binding profiles
(S)-Methyl 3-((tert-butoxycarbonyl)amino)-3-hydroxypropanoateHydroxy group; similar backboneVaries in reactivity

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